Product packaging for Methyl 2-nitrobenzenesulfonate(Cat. No.:CAS No. 30384-53-3)

Methyl 2-nitrobenzenesulfonate

Cat. No.: B3022705
CAS No.: 30384-53-3
M. Wt: 217.2 g/mol
InChI Key: BRRWEJXLJPHMBE-UHFFFAOYSA-N
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Description

Overview of Sulfonate Esters in Organic Chemistry

Sulfonate esters, with the general formula RSO₂OR', are derivatives of sulfonic acids. periodicchemistry.com They are notable in organic synthesis primarily because the sulfonate group (RSO₃⁻) is an excellent leaving group. wikipedia.org This characteristic stems from the fact that sulfonate anions are weak bases, a consequence of the high acidity of their corresponding sulfonic acids. fiveable.me The stability of the departing sulfonate anion is enhanced by resonance delocalization of the negative charge across the three oxygen atoms. periodicchemistry.com

This property makes sulfonate esters valuable reagents for a variety of chemical transformations, including nucleophilic substitution and elimination reactions. fiveable.meeurjchem.com By converting a poorly reactive alcohol's hydroxyl group—a poor leaving group—into a sulfonate ester, chemists can facilitate reactions that would otherwise be difficult to achieve. periodicchemistry.com Commonly used sulfonate esters in organic chemistry include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com The synthesis of sulfonate esters is typically achieved by reacting an alcohol with a sulfonyl chloride in the presence of a base. wikipedia.org

Significance of Aromatic Nitro Compounds in Synthetic Design

Aromatic nitro compounds are organic molecules that contain one or more nitro groups (–NO₂) attached to an aromatic ring. nih.gov Historically, they gained prominence as essential precursors for explosives and azo dyes. scispace.com In contemporary synthetic chemistry, their significance has expanded considerably. The nitro group is a strong electron-withdrawing group, a feature that profoundly influences the reactivity of the aromatic ring. nih.govnumberanalytics.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov

The versatility of aromatic nitro compounds is a result of their ready availability and the ease with which the nitro group can be transformed into a wide array of other functional groups. scispace.comresearchgate.net One of the most crucial transformations is the reduction of the nitro group to an aromatic amine (–NH₂). numberanalytics.comnumberanalytics.com These amines are fundamental building blocks for a vast range of products, including pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and polymers. nih.govresearchgate.netnumberanalytics.com Substituted nitrobenzenes, for instance, are used to create diverse collections of bioactive indole (B1671886) and phenothiazine (B1677639) structures. nih.gov

Historical Context and Evolution of Research on Nitrobenzenesulfonate Esters

The study of nitroaromatic compounds is a cornerstone of industrial and laboratory organic chemistry. scispace.com Early research focused heavily on their use in producing dyes and explosives. scispace.com The investigation of benzenesulfonate (B1194179) compounds also has a long history, with early reports on related structures dating back to the 1920s. researchgate.net

Research into nitrobenzenesulfonate esters specifically has evolved to leverage the combined functionalities of the nitro group and the sulfonate ester. These compounds are recognized as important intermediates in organic synthesis. researchgate.net The sulfonate moiety provides a reactive site for nucleophilic substitution, while the nitro group modifies the electronic properties of the aromatic ring and can be converted into other functional groups. eurjchem.comacs.org More recent research has explored the use of substituted nitrobenzenesulfonate esters as highly reactive precursors for specialized applications, such as the synthesis of PET (Positron Emission Tomography) tracers. For example, a 2-methyl-6-nitrobenzenesulfonate ester was designed as a precursor for ¹⁸F-fluorination, where the steric hindrance from the adjacent methyl group helps to suppress the undesired hydrolysis of the ester. chemrxiv.org This highlights a modern research trend: fine-tuning the structure of nitrobenzenesulfonate esters to control their reactivity and improve their efficiency in complex syntheses. chemrxiv.org

Scope and Objectives of the Academic Review

This review provides a focused examination of Methyl 2-nitrobenzenesulfonate. The primary objective is to present a clear and scientifically accurate overview based on its chemical identity and its role within the broader context of organic chemistry. The article begins by defining the fundamental characteristics of sulfonate esters and aromatic nitro compounds to establish the foundational principles governing the subject compound's reactivity. It then briefly touches upon the historical development of research in this area before detailing the specific properties of this compound. The scope is strictly limited to the chemical nature and synthetic relevance of the compound, adhering to the provided structural outline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO5S B3022705 Methyl 2-nitrobenzenesulfonate CAS No. 30384-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWEJXLJPHMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184469
Record name Benzenesulfonic acid, 2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30384-53-3
Record name Benzenesulfonic acid, 2-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030384533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Nitrobenzenesulfonate and Its Derivatives

Direct Esterification Routes

The most straightforward approaches to synthesizing methyl 2-nitrobenzenesulfonate involve the direct esterification of readily available starting materials. These methods are foundational and widely employed due to their reliability and efficiency.

Synthesis from 2-Nitrobenzenesulfonic Acid Precursors

The synthesis of this compound can be achieved starting from 2-nitrobenzenesulfonic acid. This acid is a strong organic acid and serves as a key intermediate in the production of various chemicals, including dyes and pharmaceuticals. lookchem.com The general approach involves the esterification of the sulfonic acid with methanol (B129727). While specific reaction conditions for the direct methylation of 2-nitrobenzenesulfonic acid to its methyl ester are not extensively detailed in the provided results, the reactivity of sulfonic acids suggests this transformation is chemically feasible, likely requiring a catalyst to facilitate the reaction.

2-Nitrobenzenesulfonic acid itself is typically produced through the sulfonation of nitrobenzene (B124822). google.com It is a versatile intermediate; for instance, its nitro group can be reduced to an amino group, and the sulfonic acid group can be substituted in nucleophilic reactions.

Formation from 2-Nitrobenzenesulfonyl Chloride Precursors

A more common and well-documented method for preparing this compound is through the reaction of 2-nitrobenzenesulfonyl chloride with methanol. google.com This reaction is a classic example of nucleophilic acyl substitution, where the methanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The synthesis of deuterated this compound ([²H₃]this compound) has been reported by dissolving 2-nitrobenzenesulfonyl chloride and d₄-methanol in toluene. google.com The reaction is carried out at low temperatures (below -10°C), and a 48% aqueous solution of sodium hydroxide (B78521) is added dropwise while maintaining the temperature below 5°C. google.com The mixture is then stirred for several hours to yield the desired product. google.com This method highlights the use of a base, which serves to deprotonate the methanol, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction.

2-Nitrobenzenesulfonyl chloride is itself an important intermediate, which can be prepared by the chlorination of 2,2'-dinitrodiphenyl disulfide in an organic solvent. chemicalbook.com

Advanced Synthetic Strategies

Beyond direct esterification, more sophisticated methods have been developed to incorporate the this compound moiety into complex molecules and to synthesize a variety of its derivatives.

Integration into Methylation Reactions

This compound is a potent methylating agent. It has been used to methylate various functional groups, including amines and phenols. For instance, it has been employed in the methylation of 5-azachrysene. chim.it The reactivity of this compound as a methylating agent is notable, with studies indicating it can be significantly faster than other common methylating agents like dimethyl sulfate (B86663). oregonstate.edu This enhanced reactivity is attributed to the electron-withdrawing nitro group, which makes the sulfonate a very good leaving group.

The use of deuterated this compound allows for the introduction of a deuterated methyl group into molecules, a technique valuable in mechanistic studies and for creating isotopically labeled compounds. google.com

Preparation of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of the reagent's properties. These analogues are typically prepared from the corresponding substituted 2-nitrobenzenesulfonyl chlorides.

For example, 3,5-dimethylphenyl 2-nitrobenzenesulfonate was synthesized by reacting 3,5-dimethylphenol (B42653) with 2-nitrobenzenesulfonyl chloride in the presence of pyridine (B92270) in dichloromethane. nih.goviucr.org The reaction is initially cooled in an ice bath and then stirred at room temperature. nih.goviucr.org This method demonstrates the synthesis of an aryl ester of 2-nitrobenzenesulfonic acid.

Similarly, the synthesis of other substituted benzenesulfonates, such as 2-methyl-5-nitrobenzenesulfonic acid, involves the sulfonation of p-nitrotoluene. guidechem.comgoogle.com This sulfonic acid can then potentially be converted to its corresponding methyl ester. The synthesis of (S)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate from (R)-2-methylglycidol and 4-nitrobenzenesulfonyl chloride further illustrates the preparation of more complex, functionalized analogues.

The 2-nitrobenzenesulfonyl (Ns) group is also utilized as a protecting group for phenols in the synthesis of complex natural products like methylated catechins and theaflavins. nih.gov This strategy involves the formation of a 2-nitrobenzenesulfonate ester, which deactivates the phenol (B47542) towards undesired side reactions during subsequent synthetic steps. nih.gov

Regioselective and Stereoselective Synthesis Considerations

In the synthesis of complex molecules containing the this compound framework, regioselectivity and stereoselectivity are critical considerations.

The use of the 2-nitrobenzenesulfonyl (Ns) protecting group provides a powerful tool for achieving regioselective reactions. By protecting specific hydroxyl groups on a polyphenol, for example, other positions can be selectively functionalized. nih.gov The Ns group can then be removed under specific conditions to reveal the free phenol.

Stereoselectivity is crucial when dealing with chiral molecules. The synthesis of (S)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate from the chiral starting material (R)-2-methylglycidol demonstrates the retention or inversion of stereochemistry depending on the reaction mechanism. In this case, the reaction proceeds with inversion of configuration at the chiral center, a hallmark of an S_N2 reaction. The strategic use of chiral precursors and reagents allows for the synthesis of enantiomerically pure or enriched products.

Applications in Advanced Organic Synthesis and Materials Science

Function as a Methylating Agent in C-C Bond Formation

While methylating agents are common in organic synthesis, the reactivity of Methyl 2-nitrobenzenesulfonate allows it to participate in sophisticated methylation reactions. Although examples of its direct use in C-C bond formation are specific, the broader class of nitrobenzenesulfonate esters demonstrates this capability. For instance, methyl 4-nitrobenzenesulfonate, an isomer of the title compound, has been utilized as a methylating agent in a Catellani-type C(sp²)-H methylation reaction. rsc.org This highlights the potential of the methyl nitrobenzenesulfonate scaffold for creating new carbon-carbon bonds.

In contrast, this compound is more prominently documented for its role in the methylation of heteroatoms, such as nitrogen, within complex molecular frameworks. This is a critical step in the synthesis of various high-value molecules.

Role as a Versatile Leaving Group in Functionalization Reactions

The 2-nitrobenzenesulfonate anion is an excellent leaving group, a consequence of the stability afforded by the electron-withdrawing nitro group. This makes sulfonate esters, including this compound, highly reactive towards nucleophilic substitution. researchgate.netrsc.org This enhanced reactivity is crucial for introducing new functional groups into a molecule under mild conditions.

The effectiveness of the leaving group is a key determinant for the rate of reaction. A systematic study comparing various sulfonate leaving groups in the cationic ring-opening polymerization (CROP) of 2-oxazolines demonstrated a clear reactivity trend. ugent.be

Leaving GroupRelative ReactivityReference
Tosylate (p-toluenesulfonate)Good ugent.be
Nosylate (B8438820) (p-nitrobenzenesulfonate)Better (Faster than Tosylate) ugent.be
Triflate (trifluoromethanesulfonate)Best (Faster than Nosylate) ugent.be

This hierarchy shows that the p-nitrobenzenesulfonate (nosylate) group, closely related to the title compound's leaving group, provides a significant reactivity advantage over the more common tosylate group, making it a preferred choice for challenging functionalization reactions. ugent.be

Utility in the Synthesis of Heterocyclic Compounds and Complex Molecular Architectures

The specific reactivity of this compound has been harnessed in the total synthesis of complex, biologically active natural products. A notable example is the synthesis of the anticancer benzo[c]phenanthridine (B1199836) alkaloid, NK109. researchgate.netacs.org In the final steps of this synthesis, this compound is used to introduce a methyl group onto a nitrogen atom of the core heterocyclic structure, yielding the target molecule. researchgate.netacs.org

Similarly, in the synthesis of 5-azachrysene derivatives, which are complex nitrogen-containing polycyclic aromatic compounds, this compound serves as the key methylating agent. chim.it Its efficiency in these syntheses underscores its value in constructing intricate molecular architectures that are often targets for pharmaceutical research.

Applications in Radiolabeling Chemistry

The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful medical imaging technique. utupub.fi The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and highly efficient chemical reactions.

Sulfonate esters are promising precursors for nucleophilic ¹⁸F-fluorination due to their high reactivity. researchgate.netchemrxiv.org However, this reactivity can also lead to competitive degradation reactions, such as hydrolysis, which lower the yield of the desired ¹⁸F-labeled product. chemrxiv.org To address this, researchers designed a modified precursor, 2-methyl-6-nitrobenzenesulfonate (2-MNs), which incorporates an additional methyl group at the ortho-position. researchgate.netchemrxiv.org This methyl group provides steric hindrance that suppresses the unwanted hydrolysis of the sulfonate ester without impairing the reactivity towards the ¹⁸F-fluoride nucleophile. chemrxiv.orgresearchgate.net

Studies comparing the ethyl ester of 2-nitrobenzenesulfonate with that of 2-methyl-6-nitrobenzenesulfonate found that the latter showed increased labeling efficiency, particularly for more sterically hindered labeling groups like neopentyl groups. researchgate.netchemrxiv.org The p-nitrobenzenesulfonate (nosyl) group has also been identified as a highly reactive precursor for ¹⁸F-fluorination, though it can suffer from instability. nih.gov

The development of robust precursors is critical for the automation of radiopharmaceutical production, which is essential for clinical applications. The improved stability and efficiency of the 2-methyl-6-nitrobenzenesulfonate precursor enabled the successful automated synthesis of an ¹⁸F-labeled amino acid. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This breakthrough demonstrates the practical utility of designing sulfonate ester precursors to overcome challenges in radiolabeling chemistry.

Precursors for 18F-Fluorination in Radiopharmaceutical Synthesis

Exploration in Functional Materials Design (e.g., Ion-Exchange Resins)

The sulfonic acid functional group is a key component in the creation of ion-exchange resins, which are materials with wide-ranging applications in water purification, metal recovery, and catalysis. smolecule.comsamyangtrilite.com While this compound is an ester, it is derived from the corresponding 2-nitrobenzenesulfonic acid. Research into related compounds, such as 2-methyl-5-nitrobenzenesulfonic acid, has explored their use in creating these functional resins. smolecule.com The sulfonic acid groups provide the sites for ion capture and exchange. smolecule.com

Beyond ion-exchange resins, the broader class of benzenesulfonate (B1194179) compounds has been investigated for other advanced materials. For example, guanidinium (B1211019) para-substituted benzenesulfonates have been studied in the design of nonlinear optical (NLO) materials, which have applications in laser technology and telecommunications. acs.org These explorations indicate the potential for derivatives of this compound to serve as building blocks for a variety of functional materials.

Advanced Analytical and Spectroscopic Characterization of Methyl 2 Nitrobenzenesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 2-nitrobenzenesulfonate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, methyl 4-nitrobenzenesulfonate, the aromatic protons typically appear as a set of multiplets in the downfield region, usually between δ 8.09 and 8.47 ppm, due to the deshielding effects of the nitro and sulfonate groups. The methyl protons of the ester group exhibit a characteristic singlet further upfield. For this compound, the ortho, meta, and para protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns due to their different proximities to the electron-withdrawing nitro and sulfonate groups. The chemical shifts are reported in parts per million (ppm) relative to a standard, and coupling constants (J values), given in Hertz (Hz), provide information about the connectivity of adjacent protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The carbon atoms in the aromatic ring of nitrobenzenesulfonate derivatives show distinct resonances, with those directly attached to the electron-withdrawing groups being significantly shifted downfield. rsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. beilstein-journals.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H (Aromatic)7.50 - 8.50m-
¹H (Methyl)~3.9s-
¹³C (Aromatic)120 - 150--
¹³C (Methyl)~55--
Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely employed.

LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used for these molecules, often detecting the protonated molecule [M+H]⁺ or adducts with solvent molecules. beilstein-journals.org For instance, in the analysis of 2-methyl-5-nitrobenzenesulfonic acid, a related compound, the deprotonated molecule [M-H]⁻ was observed in negative ion mode ESI-MS. massbank.jp

GC-MS is suitable for volatile and thermally stable derivatives. The sample is vaporized and separated in a gas chromatograph before being analyzed by the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. rsc.org This is crucial for confirming the identity of newly synthesized derivatives and for distinguishing between compounds with the same nominal mass. For example, HRMS has been used to confirm the elemental composition of various sulfonate ester derivatives. rsc.org

Interactive Data Table: Mass Spectrometry Data for a Related Compound (2-Methyl-5-Nitrobenzenesulfonic Acid)

TechniqueIon ModePrecursor m/zKey Fragment Ions (m/z)Reference
LC-ESI-QFT-MS/MSNegative215.9972184.9909, 170.0044, 152.0354, 121.0294, 80.9652, 79.9574 massbank.jp
Note: Data is for a structurally related compound and serves as an illustrative example.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound and its derivatives.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For nitrobenzenesulfonates, key absorptions include:

S=O stretching: Strong bands are typically observed in the regions of 1350–1370 cm⁻¹ and 1180–1200 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group appear at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretching: The ester C-O bond will also have a characteristic absorption band.

Aromatic C-H and C=C stretching: These are also present in the spectrum.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Nitroaromatic compounds like this compound are known to exhibit characteristic absorption bands in the UV-Vis region. These are typically attributed to π→π* and n→π* transitions of the nitrobenzene (B124822) moiety. For example, experimental UV-Vis spectra of related nitrobenzenesulfonates show absorption bands around 245 nm and 385 nm.

Interactive Data Table: Characteristic IR and UV-Vis Data for Nitrobenzenesulfonates

TechniqueFunctional Group/TransitionTypical Wavenumber (cm⁻¹)/Wavelength (nm)Reference
IRS=O stretch (asymmetric)1350–1370
IRS=O stretch (symmetric)1180–1200
IRNO₂ stretch (asymmetric)~1520
IRNO₂ stretch (symmetric)~1350
UV-Visπ→π* (Nitrobenzene)~245
UV-Visn→π*~385
Note: These are typical ranges and can be influenced by the specific substitution pattern and solvent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction analysis can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

In the crystal structure of a related compound, 3,5-dimethylphenyl 2-nitrobenzenesulfonate, the aromatic rings attached to the sulfonate group were found to be oriented in a gauche fashion around the ester S—O bond, with a C—S—O—C torsion angle of 84.68 (11)°. researchgate.net The molecules were observed to form centrosymmetric dimers through π–π stacking interactions. researchgate.net Such studies reveal how these molecules pack in the solid state, which can influence their physical properties. The crystal structures of several other nitrobenzenesulfonate derivatives have been reported, often showing a monoclinic crystal system. nih.gov

Interactive Data Table: Crystallographic Data for a Related Phenyl 2-nitrobenzenesulfonate Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
C—S—O—C Torsion Angle84.68 (11)° researchgate.net
Intermolecular Interactionsπ–π stacking, S=O⋯N interactions researchgate.net
Note: This data is for a derivative and illustrates the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Analysis and Purification (HPLC, SFC)

Chromatographic techniques are indispensable for the analysis of purity and for the purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.

In a typical reversed-phase HPLC method, the compound is separated on a C18 column using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. HPLC methods can be optimized for fast analysis (UPLC) or for preparative scale purification to isolate impurities. sielc.comsielc.com For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. sielc.comsielc.com

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption for certain applications.

Interactive Data Table: Typical HPLC Parameters for Nitrobenzenesulfonate Analysis

ParameterConditionReference
ColumnReversed-phase C18 sielc.comsielc.com
Mobile PhaseAcetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.comsielc.com
DetectionUV (e.g., at 210, 254, 280 nm) beilstein-journals.org
ApplicationPurity analysis, preparative separation sielc.comsielc.com

Electron Paramagnetic Resonance (EPR) in Mechanistic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR can be a powerful tool for studying reaction mechanisms involving this compound where radical intermediates are formed.

For example, if this compound were to undergo a reaction that proceeds through a single-electron transfer (SET) mechanism, EPR could be used to detect and characterize the resulting radical ions. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide information about the structure and electronic distribution of the radical intermediate, thus offering valuable mechanistic insights. While direct EPR studies on this compound are not widely reported, the technique's utility in studying reactions of related nitroaromatic compounds is well-established.

Computational and Theoretical Investigations of Methyl 2 Nitrobenzenesulfonate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in understanding the electronic structure and inherent reactivity of methyl 2-nitrobenzenesulfonate. While direct computational studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on closely related analogs like 2-nitrobenzenesulfonic acid (2-NBSA) and other nitrobenzenesulfonates.

A combined gas electron diffraction and quantum chemical study on 2-NBSA using B3LYP/6-311+G** and B3LYP/cc-pVTZ methods revealed the existence of five conformers. The most stable conformer was found to be lower in Gibbs energy by more than 4.5 kcal/mol and features an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the nitro group. For this compound, while the methyl group replaces the acidic proton, the relative orientation of the nitro and sulfonate groups on the benzene (B151609) ring will still be a key determinant of its conformational preferences and electronic properties.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. For related nitrobenzenesulfonates, DFT studies have shown that the nitro group's π* orbitals contribute significantly to the LUMO. This indicates that the nitroaromatic moiety is the primary site for nucleophilic attack on the aromatic ring. The table below summarizes key computational parameters for a related nitrobenzenesulfonate, which provide an approximation for this compound.

Computational ParameterValueSignificance
HOMO-LUMO Energy Gap4.32 eVIndicates chemical reactivity and electronic transition energy.
LUMO CompositionSignificant contribution from nitro group π* orbitalsSuggests the nitroaromatic ring is susceptible to nucleophilic attack.

Time-dependent DFT (TD-DFT) simulations on related compounds have been used to predict electronic transitions. These calculations can help in the interpretation of experimental UV-Vis spectra and provide further details on the electronic structure.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful approach to map out the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. For this compound, key reactions include nucleophilic substitution at the methyl group (SN2) and nucleophilic aromatic substitution (SNAr).

A study on the cleavage of the C-S bond in nitrobenzenesulfonate esters explored two possible mechanisms: a radical anion intermediate via single electron transfer (SET) and nucleophilic aromatic substitution. cdnsciencepub.com Molecular orbital computations using the ZINDO method suggested that for reactions with soft nucleophiles like mercaptide anions, nucleophilic aromatic substitution is the more likely pathway. cdnsciencepub.com The calculations indicated that the sulfonyl-bearing carbon has a larger LUMO coefficient, making it the preferred site for nucleophilic attack, leading to a more stabilized transition state. cdnsciencepub.com

For the more common SN2 reaction at the methyl group, theoretical studies on the analogous methyl p-nitrobenzenesulfonate (pNBS) provide a model. usp.br Hybrid quantum-mechanical/molecular-mechanical (QM/MM) simulations of the reaction of pNBS with halide ions in an ionic liquid showed that the reaction barrier is influenced by the solvation of the reactants and the transition state. usp.br The transition state for these SN2 reactions is characterized by a delocalized negative charge, and its stability is a key factor in determining the reaction rate. usp.brosti.gov

The alkaline hydrolysis of sulfonate esters has been a subject of debate, with computational studies being instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov Detailed computational studies on the hydrolysis of a series of aryl benzenesulfonates found no evidence for a stable pentavalent intermediate, suggesting a concerted pathway. nih.gov These studies highlight the importance of accurate computational modeling in elucidating reaction mechanisms that are difficult to probe experimentally.

Computational Prediction of Structure-Reactivity Relationships

The prediction of how changes in molecular structure affect reactivity is a cornerstone of physical organic chemistry, and computational methods have become central to establishing these relationships, often in the form of quantitative structure-activity relationships (QSAR).

While specific QSAR studies for this compound were not found, research on related compounds demonstrates the approach. For instance, 3D-QSAR models have been developed for coumarin-sulfonate hybrids to correlate their structural features with biological activity, such as the inhibition of monoamine oxidase B. These models use topological descriptors and other computational parameters to predict the activity of new compounds. nih.gov Key parameters often include the electronic properties of substituents (e.g., the electron-withdrawing nature of the nitro group) and steric factors.

A "bond strength hypothesis" has been proposed to predict the effect of substituents on the structure of SN2 transition states. cdnsciencepub.com This hypothesis suggests that changes in substituents will have a more significant effect on the weaker of the two reacting bonds in the transition state. cdnsciencepub.com This qualitative model, supported by computational results, can be a useful predictive tool. For this compound, this would imply that substituents on the benzene ring would have a predictable influence on the C-O and S-O bond lengths in the transition state of nucleophilic substitution reactions.

The Hammett equation is a classic example of a linear free-energy relationship used to correlate reaction rates with substituent effects. Computational chemistry can be used to calculate the electronic parameters (like Hammett's σ) for various substituents, which can then be used to predict reaction rates for a series of related compounds.

Simulation of Solvent and Micellar Effects on Reaction Kinetics

The rates of chemical reactions can be significantly influenced by the solvent environment. Computational simulations are particularly useful for understanding these effects at a molecular level, including the specific and non-specific interactions between the solute and solvent molecules.

The reaction of methyl 4-nitrobenzenesulfonate with bromide ions has been studied in various micellar solutions, and these studies provide a good model for the behavior of the 2-nitro isomer. researchgate.netnih.govacs.org The kinetics of these reactions are often analyzed using a pseudophase kinetic model, which treats the micellar and bulk phases as separate reaction media. researchgate.net Computational simulations can complement these experimental studies by providing insights into the distribution of reactants between the phases and the nature of the reaction environment within the micelle.

For instance, the reaction between methyl 4-nitrobenzenesulfonate and bromide ions is faster in cationic micelles than in water. acs.org This rate enhancement can be attributed to the concentration of both the anionic nucleophile and the neutral substrate in the micellar pseudophase. The polarity of the micellar interface, which can be probed computationally, plays a crucial role in determining the reaction rate in this microenvironment. acs.org

Hybrid QM/MM simulations have been used to study the nucleophilic substitution reaction of methyl p-nitrobenzenesulfonate in the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate. usp.br These simulations revealed that the ionic liquid stabilizes the halide anion more than the delocalized transition state, leading to a slower reaction rate compared to nonpolar molecular solvents. usp.br The detailed structural analysis from these simulations can aid in the design of new ionic liquids with tailored solvation properties for specific reactions. usp.br

Application of Computational Tools in Synthetic Planning and Optimization

Computational chemistry is increasingly being used as a practical tool in the design and optimization of synthetic routes. Retrosynthesis software, which suggests potential synthetic pathways for a target molecule, is a prime example of this application.

Several computer-assisted organic synthesis (CAOS) programs are available, such as SYNTHIA® and ASKCOS. wikipedia.orgsynthiaonline.comsigmaaldrich.commit.edu These programs use databases of known chemical reactions and starting materials, combined with sophisticated algorithms, to identify plausible synthetic routes. wikipedia.org For a molecule like this compound, these tools could suggest various approaches, for example, the sulfonation of nitrotoluene or the esterification of 2-nitrobenzenesulfonyl chloride. smolecule.com

Beyond just identifying pathways, computational methods can be used to optimize reaction conditions. For example, DFT calculations can be used to compare the energies of different intermediates and transition states in competing reaction pathways, helping to predict the major product under a given set of conditions. smolecule.com In the synthesis of 2-methyl-5-nitrobenzenesulfonic acid, DFT studies have been used to understand the sulfonation mechanism, which involves a trimolecular transition state. smolecule.com

While direct examples of the application of these advanced computational tools for the synthesis of this compound were not found in the search results, the general principles and available software demonstrate the potential for computational chemistry to play a significant role in the efficient and rational design of its synthesis. uomustansiriyah.edu.iq

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for producing sulfonate esters. A significant focus is on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Water-Based Reactions: Research into related nitrobenzenesulfonate compounds points towards a future of more environmentally friendly synthesis. One-pot, three-component reactions for producing complex molecules like 2,3-dihydro-quinazolin-4(1H)-ones have been successfully carried out in water or ethanol/water mixtures, which are considered benign solvents researchgate.net. These methods not only reduce the reliance on volatile organic compounds but also simplify the isolation of products, contributing to a more sustainable process researchgate.net.

Microreactor Technology: The synthesis of related isomers, such as 3-Methylphenyl 2-nitrobenzenesulfonate, has been demonstrated with high efficiency using microreactors under solvent-free conditions . This technology offers superior control over reaction parameters, leading to higher conversion rates and yields, and is well-suited for safe, scalable industrial production .

Alternative Reagents: Efforts are being made to replace harsh traditional reagents. For instance, processes are being developed that utilize metal hypochlorites for oxidation reactions, excluding the need for heavy metal salts google.com. The development of such methods for the synthesis of Methyl 2-nitrobenzenesulfonate itself represents a significant future goal, aiming to reduce the environmental impact of manufacturing.

Exploration of Novel Catalytic Systems for Transformations Involving this compound

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for reactions involving nitrobenzenesulfonates is a vibrant area of research. These new systems offer higher efficiency, selectivity, and applicability under milder conditions.

Water-Tolerant Lewis Acids: A novel water-tolerant Lewis acid, cobalt m-nitrobenzenesulfonate (B8546208), has been shown to be a highly effective catalyst for the one-pot synthesis of quinazolinones . This catalyst functions efficiently in an ethanol/water system with a low loading of just 3 mol%, proving superior to many previously reported catalysts in terms of yield, reaction time, and conditions .

Heterogeneous and Nanocatalysts: Emerging research has demonstrated the use of novel materials like silicon nanowire arrays (SiNWAs) as effective catalysts for the reduction of nitrobenzene (B124822) derivatives, including sodium m-nitrobenzenesulfonate researchgate.net. These H-SiNWAs are reusable and their catalytic activity can be regenerated, offering a sustainable alternative to traditional metal catalysts researchgate.net.

Iron-Based Catalysts: Simple, bench-stable iron complexes are being explored for the chemoselective reduction of nitro compounds acs.org. These catalysts are attractive due to iron's low cost and low toxicity. By selecting the appropriate reducing agent, these systems can selectively reduce a nitro group while leaving other functional groups, like carbonyls, intact acs.org.

Table 1: Comparison of Cobalt m-nitrobenzenesulfonate with Other Catalysts for a Model Reaction Source:

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of chemical synthesis with automated and continuous-flow technologies is a major step towards more efficient, consistent, and safer production. This compound and its derivatives are part of this technological shift.

Automated Radiochemistry: In the field of medicinal diagnostics, derivatives like 2-methyl-6-nitrobenzenesulfonate have been successfully used as precursors in the automated synthesis of ¹⁸F-labeled amino acids for Positron Emission Tomography (PET) tracers. chemrxiv.orgresearchgate.net This automated process is crucial for the rapid and reliable production of short-lived radiopharmaceuticals. researchgate.net The methyl group on the precursor plays a key role by sterically hindering hydrolysis, which improves the efficiency of the ¹⁸F-labeling process compared to the standard 2-nitrobenzenesulfonate ester. chemrxiv.org

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors and cascade reaction trains provide significant advantages over traditional batch processes. The synthesis of 2-Methyl-5-nitrobenzenesulfonic acid, for example, has been optimized in a cascade of reactors, allowing for high-throughput production with excellent conversion and yield. This method provides precise control over reaction conditions and enhances safety.

Table 2: Continuous Flow Synthesis Data for 4-nitrotoluene-2-sulfonic acid Source:

Parameter Value
Reactant 1 Flow Rate (4-nitrotoluene) 4.18 g/min
Reactant 2 Flow Rate (Oleum) 3.4 g/min
Conversion in Reactor 1 97.4%
Conversion in Reactor 2 99.4%
Conversion in Reactor 3 100%
Final Product Yield 99.15%
Unreacted 4-nitrotoluene (B166481) in Final Solution 0.02%

Discovery of New Chemical Transformations and Reactivity Patterns

Research continues to uncover novel ways to utilize the reactivity of this compound, expanding its role in organic synthesis.

Advanced Protecting Group: The 2-nitrobenzenesulfonyl (Ns) group has emerged as a highly effective protecting group for the phenol (B47542) functional group, particularly in the synthesis of complex and labile natural products like catechins and theaflavins. researchgate.net It deactivates the electron-rich aromatic rings, preventing undesired side reactions during sensitive steps like oxidation, thereby enabling the construction of intricate molecular architectures in a single step. researchgate.net

Synthesis of Bioactive Molecules: The compound serves as a key intermediate in the synthesis of novel molecules with potential biological activity. For example, it has been incorporated into pyrazolecarbamide derivatives that exhibit antifungal and antiviral properties. nih.gov Similarly, it has been used to create new capsaicin (B1668287) derivatives designed as potential antibacterial and insecticidal agents. frontiersin.org

Nucleophilic Substitution Reactions: The compound is a classic substrate for Sₙ2 nucleophilic substitution reactions. smolecule.com The strong electron-withdrawing nature of the nitro and sulfonate groups makes the methyl group highly reactive towards nucleophiles, a property exploited in its use as a methylating agent in various synthetic contexts, including peptide chemistry. nih.gov

Interdisciplinary Research Opportunities in Advanced Chemical Science

The unique properties of this compound and its analogs position them at the intersection of chemistry and other scientific disciplines, opening up new avenues for research and application. integratedpublications.in

Materials Science: Related nitrobenzenesulfonic acids are being investigated for their potential in developing advanced functional materials. smolecule.com This includes their use as building blocks for ion-exchange resins, which have applications in water purification and catalysis, and as dopants for creating conductive polymers for use in organic electronics. smolecule.com

Medicinal Chemistry and Diagnostics: A significant interdisciplinary application is in the development of radiopharmaceuticals. As previously noted, 2-methyl-6-nitrobenzenesulfonate is a precursor for synthesizing ¹⁸F-labeled amino acids used as PET imaging agents for cancer diagnostics. chemrxiv.orgresearchgate.net This work combines organic synthesis, radiochemistry, and nuclear medicine.

Biochemical Research: Methyl 4-nitrobenzenesulfonate is used as a tool in biochemical studies to probe the function of enzymes. Its ability to act as a selective S-methylating agent allows researchers to modify specific amino acid residues, such as histidine in D-amino acid oxidase, to study enzyme mechanisms and inhibition. This application links synthetic chemistry with enzymology and molecular biology.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-nitrobenzenesulfonate, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonation of nitrobenzene derivatives followed by esterification. Key steps include:

  • Sulfonation : React 2-nitrobenzenesulfonyl chloride with methanol under controlled conditions.
  • Optimization : Use anhydrous solvents (e.g., dichloromethane) and maintain temperatures between 0–5°C to minimize hydrolysis . Catalysts like triethylamine may enhance esterification efficiency.
  • Yield Improvement : Monitor reaction progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.5–8.5 ppm) and the methyl ester group (δ 3.9–4.1 ppm).
  • IR Spectroscopy : Look for sulfonate S=O stretches (~1350 cm1^{-1}) and nitro group absorptions (~1520 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak (calculated MW: 217.18 g/mol). Cross-reference with databases for fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation.
  • Storage : Keep at 0–6°C in airtight, light-protected containers to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data for nucleophilic substitutions involving this compound?

Discrepancies often arise from variations in solvent polarity, temperature, or competing hydrolysis. Methodological solutions include:

  • Controlled Replication : Standardize solvent (e.g., DMF vs. acetonitrile) and temperature (±1°C).
  • Kinetic Analysis : Use pseudo-first-order conditions to isolate rate constants for substitution vs. hydrolysis.
  • By-Product Identification : Employ LC-MS to detect sulfonic acid derivatives, which indicate hydrolysis .

Q. What strategies ensure the stability of this compound during long-term storage?

Stability is influenced by moisture, light, and temperature. Recommendations:

FactorOptimal ConditionEvidence
Temperature0–6°C (short-term)
Humidity<10% RH (desiccator)
Light ExposureAmber glass containers
  • Degradation Monitoring : Perform quarterly HPLC analyses to quantify purity loss.

Q. How can computational chemistry predict regioselectivity in aromatic substitutions using this compound?

  • DFT Calculations : Model transition states to compare activation energies for meta vs. para substitution.
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro group directs electrophiles to meta positions).
  • Validation : Correlate computational results with experimental 1^1H NMR data on substituted products .

Q. What advanced analytical methods detect trace degradation products in this compound samples?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to separate sulfonic acid by-products.
  • GC-MS Headspace Analysis : Detect volatile degradation compounds (e.g., methyl nitrate).
  • Quantification : Prepare calibration curves using certified reference materials for accurate ppm-level detection .

Methodological Notes

  • Contradiction Management : Replicate experiments under strictly controlled conditions and use orthogonal analytical techniques (e.g., NMR + HPLC) to validate results.
  • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., 4-nitrobenzenesulfonamide derivatives) for pattern recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.